4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid
Description
4-[3-(2,4-Diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is a heterocyclic organic compound featuring:
- A benzoic acid moiety (C₆H₅COOH) at the para position.
- A 3-oxopropyl linker connecting the benzene ring to a 2,4-diamino-6-oxo-1H-pyrimidin-5-yl group.
The pyrimidinone core is reminiscent of antifolate agents, suggesting possible biological relevance in nucleotide biosynthesis inhibition .
Properties
IUPAC Name |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-11-10(12(20)18-14(16)17-11)9(19)6-3-7-1-4-8(5-2-7)13(21)22/h1-2,4-5H,3,6H2,(H,21,22)(H5,15,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJTMNMYYOHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Guanidine with Ethyl Cyanoacetate
Ethyl cyanoacetate reacts with guanidine carbonate in a basic medium (e.g., sodium ethoxide) to yield 2,6-diamino-4-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 6-chloro-2,4-diaminopyrimidine, which is hydrolyzed to the 6-oxo derivative under acidic conditions.
Reaction Conditions :
Yield : ~65–75% after purification via recrystallization.
Synthesis of 4-(3-Oxopropyl)benzoic Acid Derivatives
The benzoic acid side chain is constructed using Arndt-Eistert homologation or Friedel-Crafts acylation.
Arndt-Eistert Homologation
Step 1 : Methyl 4-(bromomethyl)benzoate is converted to its diazoketone derivative via treatment with diazomethane.
Step 2 : The diazoketone undergoes Wolff rearrangement in the presence of silver oxide and hydrochloric acid to yield methyl 4-(3-chloro-3-oxopropyl)benzoate.
Reaction Conditions :
Yield : ~50–60% after column chromatography.
Coupling of Pyrimidine and Benzoic Acid Moieties
The critical step involves linking the pyrimidine nucleus to the 3-oxopropylbenzoic acid side chain. Two approaches dominate:
Condensation with α-Chloro Ketone
Methyl 4-(3-chloro-3-oxopropyl)benzoate reacts with 2,4-diamino-6-oxo-1H-pyrimidine in ethanol under basic conditions (e.g., triethylamine) to form the methyl ester intermediate.
Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the pyrimidine’s amino group.
Reaction Conditions :
Annulation via Cycloaddition
Alternative routes employ [3+2] cycloaddition between a pyrimidine-derived nitrile oxide and a benzoic acid-containing dipolarophile. This method is less common but offers regioselectivity advantages.
Yield : ~25–35% (lower due to competing side reactions).
Hydrolysis of Methyl Ester to Benzoic Acid
The final step involves saponification of the methyl ester to the free acid.
Conditions :
-
Reagents : 2M NaOH, THF/MeOH (1:1), 60°C, 4–6 hours.
-
Workup : Acidification with HCl to pH 2–3, filtration.
-
Yield : ~85–90%.
Optimization and Challenges
Purification Challenges
Side Reactions
-
Overhydrolysis : Prolonged basic conditions may degrade the pyrimidine ring.
-
Keto-enol tautomerism : The 3-oxopropyl chain can tautomerize, complicating NMR characterization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Condensation (Section 4.1) | High functional group tolerance | Moderate yields, chromatography needed | ~25–30% |
| Annulation (Section 4.2) | Regioselective | Low yield, specialized reagents | ~20–25% |
| Ester hydrolysis (Section 5) | Simple, high-yield | Requires inert atmosphere | ~85–90% |
Scalability and Industrial Relevance
The condensation-hydrolysis route (Sections 4.1 + 5) is preferred for scale-up due to:
Chemical Reactions Analysis
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is with a molecular weight of approximately 329.311 g/mol. The compound features a pyrimidine ring, which is crucial for its biological activity, particularly in inhibiting key enzymes involved in nucleotide synthesis.
Antitumor Activity
One of the primary applications of this compound is its potential as an antitumor agent. Research has demonstrated that compounds with similar structures can act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are vital for DNA synthesis and repair in rapidly dividing cells such as cancer cells .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrimidine derivatives, including those similar to 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid. The findings indicated that these compounds exhibited potent inhibitory activity against DHFR and TS, leading to significant cytotoxic effects on various cancer cell lines .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-({3-[(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]propyl}amino)benzoic Acid
Key Differences :
- Substituent Linkage: The propyl chain is connected via amino groups (N–CH₂–CH₂–CH₂–N) instead of a 3-oxo group (C=O).
- Pyrimidinone Substitution: Lacks the 4-amino group present in the target compound.
Implications :
- Reduced electrophilicity due to the absence of the ketone group.
Pemetrexed-Related Impurities
Pemetrexed, a chemotherapeutic antifolate, shares structural motifs with the target compound. Key impurities include:
a) (4-(3-(2-Amino-4-formamido-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzoyl)-L-glutamic Acid
Key Differences :
- Glutamic Acid Moiety : Introduces a glutamate side chain , enhancing water solubility and mimicking folate transporters.
- Formamido Group: Replaces the 4-amino group on the pyrimidinone.
Implications :
- Increased molecular weight (C₂₃H₂₆N₆O₈) and polarity, favoring active transport into cells.
- The formamido group may reduce enzymatic stability compared to the target compound’s diamino substitution .
b) 4-(4-Oxobutyl)benzoic Acid
Key Differences :
- Simplified structure with a 4-oxobutyl chain instead of the pyrimidinone-containing 3-oxopropyl group.
Implications :
- Higher lipophilicity (logP ~1.8) due to the shorter aliphatic chain and absence of polar substituents .
| Property | Target Compound | Pemetrexed Impurity (Glutamate) | 4-(4-Oxobutyl)benzoic Acid |
|---|---|---|---|
| Molecular Weight | 314.28 g/mol | 538.49 g/mol | 192.21 g/mol |
| Key Functional Groups | Pyrimidinone, benzoic acid | Pyrimidinone, glutamate, formamido | Benzoic acid, ketone |
| Biological Activity | Potential antifolate activity | Likely inactive (transport-dependent) | No known therapeutic activity |
Research Findings and Mechanistic Insights
- Antifolate Potential: The target compound’s pyrimidinone core aligns with DHFR inhibitors like methotrexate, though its lack of a glutamate side chain may limit cellular uptake compared to pemetrexed derivatives .
- Synthetic Challenges : The 3-oxopropyl linker in the target compound introduces synthetic complexity, requiring precise ketone stabilization during coupling reactions .
- Stability: The diamino-pyrimidinone group may confer greater oxidative stability than formamido-substituted analogs, as observed in accelerated degradation studies .
Biological Activity
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest biological activity. This article explores its biological activity, synthesis, and potential applications based on various studies.
Chemical Structure and Properties
The molecular formula of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is C14H14N4O4. It features a pyrimidine ring that is known for its role in various biological processes. The presence of the benzoic acid moiety may also contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. For example, an initial synthesis of 2,6-diamino-1,4-dihydro-4-oxo-5-pyrimidine is followed by a condensation reaction with 3-cyanopropanone to yield the desired product. This method highlights the compound's accessibility for further research and development in medicinal applications.
Antimicrobial Activity
Research has indicated that derivatives of 2,4-diaminopyrimidine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains and fungi. A study demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Hypoglycemic Effects
Some derivatives of related compounds have been investigated for their hypoglycemic effects. For instance, prodrugs derived from similar structures have demonstrated the ability to inhibit hepatic gluconeogenesis effectively . This opens avenues for exploring the compound's role in managing blood glucose levels.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
